Byakangelicin-d3
Description
Properties
Molecular Formula |
C₁₇H₁₅D₃O₇ |
|---|---|
Molecular Weight |
337.34 |
Synonyms |
7-(2,3-Dihydroxy-3-methylbutoxy)-6-hydroxy-4-meth-d3-oxy-5-Benzofuranacrylic Acid δ-Lactone; 9-(2,3-Dihydroxy-3-methylbutoxy)-4-meth-d3-oxy-7H-furo[3,2-g][1]benzopyran-7-one; |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies in Byakangelicin Research
Plant Sources and Biodiversity Studies of Byakangelicin (B1668165)
The investigation of plant biodiversity has led to the identification of byakangelicin in several species across different genera. These findings are essential for sourcing the compound for phytochemical studies.
The roots of Angelica dahurica are a well-established and primary source of byakangelicin. thegoodscentscompany.comspandidos-publications.comwikidata.orgkoreascience.krnih.govchemfaces.com This plant, used in traditional medicine in Korea and China, has been the subject of numerous phytochemical investigations. chemfaces.com Studies have consistently isolated byakangelicin as one of the main furanocoumarin constituents from its roots. spandidos-publications.comnih.gov A phytochemical analysis of A. dahurica roots led to the isolation of 15 compounds, including byakangelicin, which was identified alongside other coumarins like isoimperatorin, imperatorin (B1671801), and oxypeucedanin (B192039). spandidos-publications.com
Byakangelicin's natural occurrence is not limited to the Angelica genus. It has also been isolated from the roots of Heracleum sphondylium subsp. cyclocarpum, another member of the Apiaceae family. nih.govresearchgate.net A study focused on the anti-inflammatory properties of this plant led to the isolation of five coumarin (B35378) derivatives, one of which was identified as byakangelicin. nih.govresearchgate.net The compound has also been reported in other Heracleum species, such as Heracleum grandiflorum. nih.gov Further research has noted its presence in plants like Murraya koenigii and Citrus medica (lemon). thegoodscentscompany.comwikidata.org
Identification in Other Angelica Species (e.g., Angelica gigas)
Advanced Extraction Techniques for Byakangelicin
The isolation of byakangelicin from its natural sources relies on various extraction techniques, ranging from conventional methods to more modern and efficient approaches.
Traditional extraction methods for byakangelicin often involve the use of organic solvents. Common solvents for this purpose include chloroform, dichloromethane, ethyl acetate (B1210297), and acetone (B3395972). chemfaces.com The efficiency of these conventional methods can be optimized by adjusting parameters such as solvent type, temperature, and extraction time to maximize the yield of the target compound. One study mentions the systematic fractionation of an ether-soluble fraction of Angelica dahurica to isolate byakangelicin. koreascience.kr Another approach utilized ultrasonic-assisted extraction with deep eutectic solvents (DESs) as a green alternative to traditional organic solvents. mdpi.com The optimal conditions for this method were found to be a liquid-solid ratio of 10:1, an extraction time of 50 minutes, and a temperature of approximately 60°C. mdpi.com
In recent years, ionic liquids (ILs) have emerged as promising alternative solvents for the extraction of natural products due to their unique properties. mdpi.com A study investigating the extraction of byakangelicin and oxypeucedanin hydrate (B1144303) from Angelica dahurica roots found that the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N) demonstrated excellent extraction performance. mdpi.comresearchgate.net The study optimized several factors, including the solvent-to-solid ratio, extraction temperature, and time. mdpi.comresearchgate.net
Under the optimized conditions, the extraction yields for byakangelicin were remarkably high. mdpi.comresearchgate.net The ideal parameters were determined to be a solvent-to-solid ratio of 8:1, an extraction temperature of 60°C, and an extraction time of 180 minutes. mdpi.comresearchgate.netnih.gov This method resulted in an extraction yield of 99.52% for byakangelicin. mdpi.comresearchgate.netnih.gov Furthermore, a back-extraction method using 0.01 N HCl was successfully employed to recover the target compounds from the ionic liquid solution. mdpi.comnih.gov This modern technique has shown to be highly efficient, significantly reducing the drawbacks associated with traditional separation methods. mdpi.comresearchgate.net
Supercritical Fluid Extraction Methods
Supercritical Fluid Extraction (SFE) is recognized as a green and sustainable method for isolating bioactive compounds. ajgreenchem.com This technique utilizes supercritical fluids, most commonly carbon dioxide (SC-CO₂), which possess properties of both liquids and gases. ajgreenchem.com This allows for high solvating power and efficient extraction. While direct SFE for Byakangelicin from plant material is not extensively detailed in the provided research, it is noted as a method for identifying volatile metabolites from Angelica dahurica and for recovering bioactive components from ionic liquid solutions used in extraction. researchgate.netthegoodscentscompany.com The tunable parameters of SFE, such as pressure, temperature, and the use of co-solvents, allow for selective extraction, minimizing the presence of residual organic solvents and preventing damage to heat-sensitive compounds like Byakangelicin. ajgreenchem.com
Chromatographic Purification Strategies for Byakangelicin Isolation
Following initial extraction, crude extracts containing Byakangelicin undergo further purification using various chromatographic techniques to isolate the compound to a high degree of purity.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for purifying compounds from complex mixtures. lcms.cz In the context of Byakangelicin isolation, a two-dimensional preparative HPLC-DAD system has been successfully developed. nih.gov This method, often used after preliminary purification steps like microwave-assisted extraction (MAE) and screening with HPLC-DAD-ESI-MS/MS, can yield Byakangelicin with a purity of over 99%. nih.gov The use of preparative HPLC is essential when high-purity standards are required for pharmacological and toxicological studies. nih.gov
A study focused on the rapid isolation of Byakangelicin and Oxypeucedanin Hydrate from Angelica dahurica utilized an Agilent 1260 Infinity II LC system for HPLC analysis. researchgate.net The method development involved optimizing the mobile phase gradient and other chromatographic conditions to achieve good separation and linearity. researchgate.netmdpi.com
Table 1: HPLC Parameters for Byakangelicin Analysis
| Parameter | Value |
|---|---|
| HPLC System | Agilent 1260 Infinity II LC |
| Column | Aegispak C18-L (5 µm, 4.6 mm × 250 mm) |
| Mobile Phase | (A) 0.1% phosphoric acid-water, (B) acetonitrile (B52724) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Data from a study on the facile and rapid isolation of oxypeucedanin hydrate and byakangelicin. researchgate.net
Column chromatography is a fundamental and widely used technique for the separation of chemical compounds from mixtures. For Byakangelicin isolation, repeated column chromatography over silica (B1680970) gel is a common method. researchgate.net In one instance, silica gel chromatography using a petroleum ether-ethyl acetate (10:1) solvent system was employed to elute Byakangelicin.
Another approach involves the use of macroporous resins. In one study, crude extracts of A. dahurica were purified and concentrated using D-101 macroporous resin before further separation. nih.gov This initial step helps to enrich the target coumarins, including Byakangelicin, before finer purification. nih.gov
Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of solid supports, which can sometimes lead to irreversible adsorption of the sample. researchgate.net This technique is known for its high sample capacity and efficient separation capabilities. aocs.orgmdpi.com High-speed counter-current chromatography (HSCCC) has been utilized for the separation of bioactive constituents from natural sources. researchgate.net
In one study, a three-phase solvent system of n-hexane/methyl tert-butyl ether/acetonitrile/0.5% triethylamine (B128534) (2:2:3:2, v/v/v/v) was selected for the HSCCC separation of compounds, including Byakangelicin. researchgate.net The separation process involved a stepwise elution, first with the upper phase to separate hydrophobic compounds, followed by the intermediate phase for moderately hydrophobic compounds, and finally the lower phase for polar compounds. researchgate.net This demonstrates the versatility of CCC in fractionating complex extracts to isolate compounds with varying polarities. researchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone |
| 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-en-3-heptanone |
| Bergapten (B1666803) |
| Byakangelicin |
| Byakangelicol (B190708) |
| Columbianadin |
| Columbianetin acetate |
| Dahurianol |
| Dehydrogeijerin |
| Desmethylbyakangelicol |
| Heraclenin |
| Imperatorin |
| Isoimperatorin |
| Isooxypeucedanin |
| Isopimpinellin |
| Osthenol |
| Oxypeucedanin |
| Oxypeucedanin hydrate |
| Phellopterin |
| Psoralen (B192213) |
| Syringic acid |
| Vanillic acid |
| Vomifoliol |
| Xanthotoxin |
| Xanthotoxol |
Biosynthesis and Metabolic Pathways of Byakangelicin
Elucidation of Precursor Molecules and Enzymatic Transformations
The journey to Byakangelicin (B1668165) begins with fundamental building blocks derived from primary metabolism. The biosynthesis of coumarins, the parent class of compounds, originates from the shikimic acid pathway. mdpi.commdpi.com This pathway yields L-phenylalanine, which is then converted to trans-cinnamic acid through a deamination reaction catalyzed by phenylalanine ammonia-lyase. nih.gov
A critical subsequent step is the ortho-hydroxylation of cinnamate, a reaction that enables the formation of the coumarin (B35378) lactone ring. mdpi.com The central precursor for the vast majority of furanocoumarins, including Byakangelicin, is umbelliferone (B1683723) (7-hydroxycoumarin). mdpi.comnih.gov Umbelliferone itself is a phenylpropanoid synthesized from L-phenylalanine. mdpi.com The pathway proceeds from p-coumaric acid, which is converted to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL). nih.gov Finally, a hydroxylase acts on the CoA ester to form umbelliferone. nih.gov The creation of the diverse furanocoumarin structures involves enzymes from several families, including 2-oxoglutarate-dependent dioxygenase, prenyltransferase, O-methyltransferase, and cytochrome P450 (P450) families. researchgate.net
Proposed Biosynthetic Routes for Furanocoumarin Scaffold Formation
Byakangelicin is a linear furanocoumarin, meaning its furan (B31954) ring is attached at the 6 and 7 positions of the benzo-α-pyrone (coumarin) nucleus. mdpi.comnih.gov The biosynthesis of this linear scaffold starts with the precursor umbelliferone. mdpi.com
The key branching point from simple coumarins to furanocoumarins is a prenylation reaction. mdpi.comnih.gov Specifically, for linear furanocoumarins, a prenyltransferase enzyme attaches a dimethylallyl pyrophosphate (DMAPP) group to the C-6 position of umbelliferone. mdpi.comacs.org This reaction, catalyzed by a 6-prenyltransferase, produces demethylsuberosin (B190953). mdpi.comacs.orgnih.gov
Following prenylation, the formation of the furan ring is accomplished through the action of two consecutive cytochrome P450-dependent monooxygenases. nih.gov First, marmesin (B225713) synthase catalyzes the conversion of demethylsuberosin into (+)-marmesin. mdpi.comnih.gov Subsequently, psoralen (B192213) synthase facilitates the aromatization of the dihydrofuran ring by eliminating an acetone (B3395972) molecule, resulting in the formation of psoralen, the core structure of many linear furanocoumarins. mdpi.comnih.gov
Investigations into Terminal Step Biotransformations Leading to Byakangelicin
Once the psoralen scaffold is formed, a series of final modification steps, known as terminal biotransformations, lead to the specific structure of Byakangelicin. These reactions primarily involve hydroxylations and subsequent O-alkylations, often catalyzed by cytochrome P450 monooxygenases and O-methyltransferases. nih.gov Psoralen can be hydroxylated at various positions, with hydroxylation at the 8-position yielding xanthotoxol. nih.govnih.gov The sequence of these final oxidative and alkylation steps on the psoralen core ultimately produces the diverse range of naturally occurring furanocoumarins. nih.gov While the precise, step-by-step enzymatic sequence leading from the psoralen or a related intermediate directly to Byakangelicin is a subject of ongoing research, it is understood to involve the attachment of a specific dihydroxy-isoprenyl ether side chain.
In Vivo Metabolic Profiling and Metabolite Identification Research
The fate of Byakangelicin upon entering a biological system has been the subject of metabolic studies, primarily using animal models and investigating the role of gut flora.
Research into the metabolism of Byakangelicin has been conducted using Sprague-Dawley rats. chemfaces.comkoreascience.krnih.gov In these studies, Byakangelicin was administered orally to the rats, and urine was collected over a 24-hour period using a metabolic cage. chemfaces.comnih.gov The collected urine samples were then subjected to liquid-liquid extraction to isolate the parent compound and any resulting metabolites for structural analysis. chemfaces.comnih.gov Various analytical techniques, including gas chromatography/mass spectrometry (GC/MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy, were employed to identify the structures of the urinary metabolites. chemfaces.comkoreascience.krresearchgate.net These studies successfully detected the parent Byakangelicin along with several metabolites in the rat urine. researchgate.netresearchgate.net
Analysis of the urinary extracts from rat studies revealed that the primary metabolic transformations of Byakangelicin involve modifications to its side chains. koreascience.krnih.gov Two main metabolites were identified resulting from O-demethylation and O-dealkylation reactions. chemfaces.comnih.gov The O-demethylation product, designated as M1, was confirmed by the absence of the methoxy (B1213986) group signal in its ¹H-NMR spectrum compared to the parent compound. koreascience.krresearchgate.net Another metabolite was proposed to be a hydroxylated form of Byakangelicin. chemfaces.comnih.gov These findings indicate that O-demethylation and O-dealkylation of the side chains are the major metabolic pathways for Byakangelicin in rats. chemfaces.comnih.gov
The identified metabolites are summarized in the table below:
| Metabolite ID | Proposed Transformation |
| M1 | O-demethylation of Byakangelicin |
| M2 | Possible hydroxylation of Byakangelicin side chain |
| M3 | O-dealkylation of Byakangelicin |
| Data sourced from research on urinary metabolites in rats. researchgate.net |
The gut microbiota plays a significant role in the metabolism of many natural compounds, including furanocoumarins. nih.govnih.govmdpi.com Studies have shown that human intestinal bacteria can perform biotransformations such as O-demethylation. nih.gov The bacterium Blautia sp. MRG-PMF1, isolated from human feces, has been identified as being responsible for the intestinal O-demethylation of various furanocoumarins. nih.govresearchgate.net
In the context of compounds closely related to Byakangelicin, research has demonstrated that byakangelicol (B190708) undergoes biotransformation by Blautia sp. MRG-PMF1. researchgate.net This process involves both O-demethylation and hydration, leading to the formation of three metabolites: desmethylbyakangelicol, byakangelicin, and finally desmethylbyakangelicin. nih.govencyclopedia.pub This indicates that gut microbiota can directly produce Byakangelicin from its precursor, byakangelicol, highlighting a significant interaction between gut flora and furanocoumarins from natural sources. researchgate.net
Identification of O-Demethylation and Hydroxylated Metabolites
Regulation of Byakangelicin Biosynthesis in Plants
The biosynthesis of Byakangelicin, a complex furanocoumarin, is a tightly controlled process within plants, governed by a sophisticated network of genetic, hormonal, and environmental signals. The synthesis and accumulation of such specialized metabolites are crucial for the plant's defense mechanisms and adaptation to its surroundings. nih.gov Regulation occurs at multiple levels, from the transcription of biosynthetic genes to the modulation of enzyme activity in response to various stimuli.
The production of furanocoumarins is initiated through the phenylpropanoid pathway, one of the most significant and conserved biosynthetic pathways for secondary metabolites in plants. frontiersin.orgias.ac.in The regulation of this pathway is complex, involving a variety of transcription factors, phytohormones, and responses to both biotic and abiotic stresses. nih.govfrontiersin.org
Transcriptional Regulation
The expression of genes encoding the enzymes of the furanocoumarin biosynthetic pathway is a primary control point. Several families of transcription factors (TFs) are instrumental in this regulation. Co-expression network analyses and promoter studies have identified that MYB, bHLH, AP2, and WRKY transcription factors likely play crucial roles in modulating the expression of coumarin biosynthetic genes. frontiersin.org While MYB TFs are relatively well-studied in this context, the roles of other TF families are still being elucidated. frontiersin.org
In Angelica dahurica, a plant known for its abundance of furanocoumarins, the expression levels of genes involved in their biosynthesis, including those for Byakangelicin precursors, are correlated with accessible chromatin regions (ACRs). biorxiv.org This epigenetic layer of regulation suggests that the physical state of the chromatin influences gene transcription and, consequently, metabolite production. biorxiv.org Developmental stage also plays a role; for instance, the concentration of furanocoumarins in A. dahurica roots tends to decrease as the root enlarges. biorxiv.org
Key enzymes in the pathway are subject to this transcriptional control. Phenylalanine ammonia-lyase (PAL), the first rate-limiting enzyme in the general phenylpropanoid pathway, is highly susceptible to regulation by various abiotic stresses. frontiersin.org Further down the pathway, specific cytochrome P450 enzymes, such as psoralen synthase (PS) and psoralen 5-hydroxylase (P5H), are critical for forming the core furanocoumarin structures. frontiersin.org For example, in Angelica dahurica, the enzyme CYP71AZ18 has been identified as being involved in the biosynthesis of bergaptol (B1666848), a direct precursor in the formation of Byakangelicin. biorxiv.org
Hormonal and Elicitor-Mediated Regulation
Plant hormones and other signaling molecules, known as elicitors, are potent inducers of secondary metabolite production, acting as key mediators in plant defense responses. researchgate.netnih.gov
Jasmonates : Jasmonic acid (JA) and its volatile ester, methyl jasmonate (MeJA), are well-documented, powerful elicitors of furanocoumarin biosynthesis. researchgate.netmdpi.com Application of MeJA to plant cell cultures and whole plants has been shown to markedly induce the production of furanocoumarins. nih.govresearchgate.netcolab.ws In suspension cells of Changium smyrnioides, MeJA treatment significantly enhanced the yields of furanocoumarins like bergaptol, bergapten (B1666803), and xanthotoxin. nih.gov This induction is part of a broader defense response, often accompanied by an increase in the activity of antioxidant enzymes. nih.gov Similarly, in cell cultures of Ruta graveolens, MeJA treatment led to a substantial increase in xanthotoxin and bergapten production. researchgate.net The signaling cascade initiated by jasmonates leads to a transcriptional reprogramming that redirects metabolic flow toward secondary metabolic pathways. researchgate.net
Other Elicitors : Besides jasmonates, other substances can trigger furanocoumarin synthesis. Salicylic acid (SA) is another phytohormone implicated in the induction of furanocoumarins and other phenolics. researchgate.net Biotic elicitors, such as polysaccharides derived from fungal cell walls, are also effective. mdpi.com For example, adding fungal polysaccharides to Ruta graveolens cultures increased antimicrobial alkaloid production by up to 100-fold. mdpi.com The effectiveness of an elicitor depends on a complex interaction between the signaling molecule and the plant cell system. conicet.gov.ar
The table below summarizes findings on the effects of various elicitors on furanocoumarin biosynthesis.
| Elicitor | Plant Species/Culture | Observed Effect | Reference |
| Methyl Jasmonate (MeJA) | Changium smyrnioides (suspension cells) | Markedly induced biosynthesis of bergaptol, bergapten, and xanthotoxin. | nih.gov |
| Methyl Jasmonate (MeJA) | Ruta graveolens (cell suspension cultures) | Enhanced production of xanthotoxin (1.1-fold) and bergapten (39.6-fold). | researchgate.net |
| MeJA + Calcium Chloride (CaCl2) | Ruta graveolens (cell suspension cultures) | Synergistic action; induced highest content of bergaptol (106.3x), xanthotoxin (1.6x), and bergapten (59.9x) compared to control. | researchgate.net |
| Jasmonic Acid (JA) | Celery (Apium graveolens) | Used as an elicitor to stimulate resistance to leafminers, though direct furanocoumarin level changes were not significant in one study. | oup.com |
| Fungal Polysaccharides | Ruta graveolens (cultures) | Increased production of antimicrobial acridone (B373769) epoxide alkaloids up to 100-fold. | mdpi.com |
Regulation by Environmental Factors
Abiotic environmental factors significantly impact the physiological and biochemical responses of medicinal plants, including the secondary metabolic processes that lead to Byakangelicin. nih.gov The accumulation of these compounds is often a plant's strategy to cope with environmental stress. frontiersin.orgmdpi.com
Key environmental variables include:
Light : Light is a critical energy source and a regulatory signal. Changes between light and dark can influence the expression of coumarin biosynthetic genes. frontiersin.org
Temperature : Temperature is one of the most important factors influencing biochemical composition. mdpi.com Low temperatures have been shown to promote the accumulation of other secondary metabolites like anthocyanins, and similar effects can be anticipated for furanocoumarins. maxapress.com
Water Availability : Drought stress can significantly alter the expression of furanocoumarin biosynthesis genes. In Pinus sylvestris, the transcriptional levels of CYP71AJ enzymes involved in furanocoumarin synthesis were downregulated under drought conditions. frontiersin.org
Salinity and Nutrient Availability : Soil salinity and the availability of nutrients are known to affect secondary metabolism. frontiersin.orgnih.gov Nutrient deficiency, for example, can induce coumarin accumulation as part of the plant's stress adaptation response. frontiersin.org The application of abiotic elicitors like sodium chloride (NaCl) and potassium chloride (KCl) in vitro has been shown to enhance the production of other secondary metabolites. nrfhh.com
The relationship between environmental factors and metabolite production is complex and often species-specific, reflecting the plant's ability to adapt its chemical profile to survive in fluctuating conditions. nih.gov
Structure Activity Relationship Sar Studies and Derivative Development
Synthesis and Characterization of Byakangelicin (B1668165) Analogs and Semi-synthetic Derivatives
The inherent bioactivities of byakangelicin have prompted extensive research into the synthesis of its analogs and derivatives to explore and optimize its pharmacological potential.
The molecular structure of byakangelicin, characterized by a furanocoumarin core with a dihydroxy-3-methylbutoxy side chain, offers multiple sites for chemical modification. mdpi.comnih.gov Strategies often target the hydroxyl groups or the coumarin (B35378) nucleus to generate novel compounds with altered physicochemical and biological properties. mdpi.comontosight.ai These modifications can influence factors such as solubility, metabolic stability, and target-binding affinity. The synthesis of these derivatives is typically achieved through established organic chemistry reactions, including esterification, etherification, and reduction. researchgate.net
Enzymatic glycosylation presents a powerful biotechnological tool for modifying natural products like byakangelicin. mdpi.com This process attaches sugar moieties to the parent molecule, which can dramatically alter its properties. Glycosyltransferases (GTs) and glycoside hydrolases (GHs) are the primary enzyme classes used for this purpose, offering high regioselectivity and stereoselectivity under mild reaction conditions. beilstein-journals.org
A notable example of enzymatic modification is the synthesis of byakangelicin-7″-O-α-glucopyranoside (BG-G3). mdpi.compreprints.org This novel α-glucoside derivative was produced from byakangelicin using an amylosucrase from Deinococcus geothermalis (DgAS). mdpi.comresearchgate.net The DgAS enzyme successfully catalyzed the transfer of a glucose molecule to the byakangelicin scaffold, demonstrating the feasibility of creating new glycosylated derivatives. researchgate.net The synthesis was achieved through a biotransformation-guided purification (BGP) approach, which proved effective even when starting from a complex herbal extract of Angelica dahurica (Baizhi). mdpi.compreprints.org
A primary challenge in the research and application of many natural compounds, including byakangelicin, is their poor water solubility. Glycosylation is a well-established strategy to overcome this limitation. researchgate.net In the case of BG-G3, the addition of the α-glucopyranoside moiety resulted in a remarkable increase in aqueous solubility—over 29,000-fold greater than that of the parent byakangelicin. mdpi.compreprints.orgpreprints.org This profound enhancement in solubility is critical for research applications, as it facilitates the preparation of aqueous stock solutions for in vitro biological assays and improves the potential for developing formulations with enhanced bioavailability. mdpi.com
In addition to glycosylation, other chemical modifications of the byakangelicin structure have been explored. For instance, the reduction of double bonds in the furan (B31954) ring or pyrone ring can lead to derivatives such as dihydro and tetrahydro analogs. The synthesis of compounds like 2',3'-dihydro-3-hydroxy-2-hydroxylalkylbenzofurans has been reported, which shares structural motifs with reduced forms of furanocoumarins. thegoodscentscompany.com While specific synthesis pathways for 2',3'-dihydro-byakangelicin and 2',3',3,4-tetrahydrobyakangelicin are not extensively detailed in the searched literature, the general principles of catalytic hydrogenation or other reduction methods are applicable to the furanocoumarin scaffold to yield such derivatives.
Enzymatic Glycosylation for Modified Byakangelicin Derivatives
Byakangelicin-7″-O-α-glucopyranoside (BG-G3) as a Case Study
SAR Profiling of Byakangelicin and its Derivatives in Biological Systems
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.govresearchcommons.org For byakangelicin and its derivatives, SAR studies help to identify the key structural features responsible for their effects and guide the design of more potent and selective compounds. scispace.com
The furanocoumarin class, to which byakangelicin belongs, is known for a wide array of biological activities. mdpi.com SAR studies on related compounds have shown that modifications to the side chains and the core ring structure can significantly impact their bioactivity. sci-hub.se For example, in a study of various coumarins from Angelica apaensis, differences in the C-5 substituent of the coumarin core resulted in varied anti-HIV activity. sci-hub.se
For byakangelicin specifically, its biological activities include the inhibition of aldose reductase and the production of prostaglandin (B15479496) E2. caymanchem.com The dihydroxy-3-methylbutoxy side chain is a key feature that distinguishes it from other psoralens and is likely a major contributor to its specific biological profile. nih.gov Altering this side chain, for instance through acylation or glycosylation, would be expected to modulate these activities. The significant increase in polarity and size from adding a glucose moiety, as in BG-G3, would drastically change its interaction with biological targets compared to the parent molecule. mdpi.com Further research is needed to create a comprehensive SAR profile for a wide range of byakangelicin derivatives against various biological targets.
Data Tables
Table 1: Enzymatic Glycosylation of Byakangelicin This table summarizes the key findings related to the enzymatic synthesis of a byakangelicin derivative.
| Parameter | Description | Finding | Citation |
| Parent Compound | The starting molecule for the enzymatic reaction. | Byakangelicin | mdpi.comresearchgate.net |
| Enzyme Used | The biocatalyst for the glycosylation reaction. | Amylosucrase from Deinococcus geothermalis (DgAS) | preprints.orgresearchgate.net |
| Derivative Produced | The novel compound synthesized. | Byakangelicin-7″-O-α-glucopyranoside (BG-G3) | mdpi.compreprints.org |
| Solubility Change | The effect of glycosylation on aqueous solubility. | Over 29,000-fold increase compared to byakangelicin. | mdpi.compreprints.org |
Computational Chemistry and Molecular Modeling Approaches for SAR Predictions
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These in silico methods provide valuable insights into the interactions between small molecules, like Byakangelicin and its derivatives, and their biological targets at a molecular level. By predicting binding affinities and modes, these approaches accelerate the identification of promising lead compounds and guide the rational design of new derivatives with enhanced activity and selectivity. chemrxiv.org Key computational techniques employed in the study of furanocoumarins include molecular docking and quantitative structure-activity relationship (QSAR) modeling.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. researchgate.net This information is crucial for understanding the structural basis of a compound's biological activity. QSAR models, on the other hand, establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. innovareacademics.in These models can then be used to predict the activity of novel, un-synthesized derivatives. innovareacademics.in
Detailed Research Findings
Recent computational studies have begun to unravel the structure-activity relationships of Byakangelicin and related furanocoumarins, providing a foundation for the development of new therapeutic agents.
A notable molecular docking study investigated the interaction between Byakangelicin and Hypoxia-Inducible Factor-2α (HIF-2α), a key protein in cellular responses to low oxygen levels. The study revealed that Byakangelicin can form hydrogen bonds with the amino acid residues Asp251 and Met250 of the HIF-2α protein, suggesting a potential mechanism for its observed biological effects. researchgate.net
In another in silico investigation targeting the Histamine H4 receptor, a G-protein coupled receptor involved in inflammatory responses, Byakangelicin was identified as a potential ligand. innovareacademics.in Molecular docking simulations predicted a favorable binding energy and identified key interactions with the receptor's binding site.
Furthermore, a comprehensive 3D-QSAR study was conducted on a series of coumarin derivatives to predict their inhibitory activity on melatonin (B1676174) metabolism. nih.gov While this study did not focus exclusively on Byakangelicin, it established robust models based on comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). nih.gov Such models are instrumental in predicting the metabolic stability and potential drug-drug interactions of new furanocoumarin derivatives. nih.gov
The table below summarizes the findings from a molecular docking study of various natural compounds, including Byakangelicin, with the Histamine H4 receptor.
Table 1: Molecular Docking Results of Natural Compounds with Histamine H4 Receptor
| Compound | PubChem CID | Docking Score (kcal/mol) | Interacting Residues |
| Byakangelicin | 10211 | -7.95 | Glu182, Tyr95 |
| Baicalein | 5281605 | -7.67 | Phe169 |
| Piceatannol | 667639 | -7.65 | Glu182, Ser162 |
| Apigenin | 5280443 | -7.63 | Glu182, Phe169 |
| Acacetin | 5280442 | -7.63 | Thr323 |
Data sourced from a 3D-QSAR study on natural antihistamines. innovareacademics.in
These computational findings, while still in their early stages for Byakangelicin specifically, highlight the power of in silico approaches to guide further experimental research. By providing a molecular-level understanding of how structural modifications affect biological activity, computational chemistry and molecular modeling are paving the way for the development of novel Byakangelicin derivatives with tailored therapeutic properties.
Investigation of Byakangelicin S Biological Activities and Molecular Mechanisms
Aldose Reductase Inhibition Research
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. koreascience.krresearchgate.net Under hyperglycemic conditions, this pathway becomes overactive, leading to the conversion of excess glucose into sorbitol. nih.gov The intracellular accumulation of sorbitol creates osmotic stress, which is a key factor in the development of long-term diabetic complications such as neuropathy, retinopathy, and cataracts. koreascience.krresearchgate.net Byakangelicin (B1668165) has been identified as a significant inhibitor of this enzyme. targetmol.com
In Vitro Enzymatic Assays (e.g., Bovine Lens Aldose Reductase)
In vitro studies have been crucial in identifying and quantifying the inhibitory effect of Byakangelicin on aldose reductase. Systematic fractionation of extracts from the roots of Angelica dahurica, monitored by bioassay, led to the isolation of Byakangelicin as a potent aldose reductase inhibitor. koreascience.kr Assays using bovine lens aldose reductase have provided specific metrics for its inhibitory capacity.
| Compound | Target Enzyme | IC₅₀ Value | Source |
| Byakangelicin | Bovine Lens Aldose Reductase | 6.2 µM | koreascience.kr |
| ter-O-methyl byakangelicin | Bovine Lens Aldose Reductase | 2.8 µM | koreascience.kr |
This table presents the half-maximal inhibitory concentration (IC₅₀) of Byakangelicin and a related compound against bovine lens aldose reductase.
Evaluation in Animal Models of Diabetic Complications (e.g., Galactosemic Cataracts)
The efficacy of Byakangelicin has been evaluated in animal models that mimic human diabetic complications. nih.gov Galactosemic cataracts, induced in rats by feeding them a high-galactose diet, serve as a common model for sugar-induced cataracts. nih.gov In these models, aldose reductase converts galactose to galactitol, which accumulates in the lens and causes opacity. koreascience.krkoreascience.kr
Research showed that the administration of Byakangelicin to rats on a 30% galactose diet for 14 days significantly prevented the formation of cataracts. nih.gov This preventative action was directly linked to a marked reduction in the accumulation of galactitol in the lenses, with a reported prevention rate of approximately 80.5% compared to the untreated control group. nih.govkoreascience.kr These findings underscore Byakangelicin's potential as a lead compound for developing treatments for sugar-induced cataracts and other diabetic complications. targetmol.comnih.gov
Impact on Polyol Pathway Metabolites and Na+, K+-ATPase Activity in Research Models
The overactivation of the polyol pathway not only leads to sorbitol accumulation but also triggers a cascade of metabolic disturbances. nagoya-u.ac.jp These include the depletion of myo-inositol and a subsequent reduction in the activity of Na+, K+-ATPase, an essential enzyme for maintaining cellular function, particularly in nerve tissues. nih.govresearchgate.netnagoya-u.ac.jp Impaired Na+, K+-ATPase activity is a well-established factor in the pathogenesis of diabetic neuropathy. nagoya-u.ac.jp
Studies using streptozotocin-induced diabetic rats, a model for type 1 diabetes, have demonstrated the effects of Byakangelicin on these downstream metabolites. Administration of the compound over 18 days was found to suppress the accumulation of sorbitol in the sciatic nerves. nih.gov This reduction in sorbitol was accompanied by a significant reversal of the depleted myo-inositol levels and a restoration of Na+, K+-ATPase activity. nih.govijpsonline.comnih.gov
| Animal Model | Key Findings with Byakangelicin Administration | Reference |
| Galactosemic Rats | Significantly prevented cataract formation; Markedly reduced galactitol accumulation in lenses. | nih.gov |
| Streptozotocin-Induced Diabetic Rats | Suppressed sorbitol accumulation in sciatic nerves; Reversed depletion of myo-inositol; Restored Na+, K+-ATPase activity. | nih.gov |
This table summarizes the key research findings of Byakangelicin in animal models of diabetic complications.
Modulation of Bio-distribution and Bioactivity of Other Compounds
Beyond its direct enzymatic inhibition, Byakangelicin has been shown to function as a modulator, altering the distribution and enhancing the biological effects of other compounds, particularly in the brain. fishersci.comcabidigitallibrary.orgnih.gov
Mechanisms of Enhanced Brain Accumulation (e.g., Umbelliferone (B1683723), Curcumin (B1669340), Doxorubicin)
A significant challenge in treating central nervous system (CNS) diseases is the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents. drugbank.com Byakangelicin has been investigated for its ability to increase the brain accumulation of several compounds, including Umbelliferone, Curcumin, and the chemotherapy drug Doxorubicin (B1662922). cabidigitallibrary.orgnih.gov
Research involving the co-administration of Byakangelicin with these active compounds in mice showed that it greatly elevated their concentrations in the brain, as well as in the lung and pancreas. cabidigitallibrary.orgnih.gov This effect was observed through ex vivo fluorescence imaging of the isolated organs. cabidigitallibrary.org The study demonstrated that this enhanced accumulation occurred without disrupting the integrity of the BBB. researchgate.net The precise mechanism is complex; while some research suggests Byakangelicin may inhibit efflux pumps like P-glycoprotein (P-gp), which actively remove substances from the brain, other reports indicate it may induce the expression of genes like MDR1, which codes for P-gp. fishersci.comresearchgate.netnih.gov This suggests a multifaceted interaction that warrants further investigation.
Impact on Therapeutic Effects in Preclinical Neuro-inflammation Models
The ability of Byakangelicin to increase the brain concentration of other drugs can significantly enhance their therapeutic efficacy. cabidigitallibrary.org This has been demonstrated in preclinical models of neuro-inflammation, a process implicated in numerous neurodegenerative diseases. frontiersin.orgmdpi.com
Role as a Modulator/Adjuvant in Combination Therapies Research
Byakangelicin has been investigated for its potential role as a modulator or adjuvant in combination therapies, where it may enhance the effectiveness of other therapeutic agents. Research suggests that byakangelicin can improve the bio-distribution and bioactivity of various compounds. osti.gov One of the key mechanisms is its ability to increase the accumulation of active compounds in specific tissues, such as the brain. osti.gov
Studies have demonstrated that when administered with other bioactive compounds like umbelliferone, curcumin, or the chemotherapy drug doxorubicin, byakangelicin significantly elevates their levels in the brain, lungs, and pancreas. osti.gov This enhanced accumulation can lead to improved therapeutic outcomes. For instance, in a mouse model of lipopolysaccharide (LPS)-induced neuro-inflammation, the co-administration of byakangelicin with curcumin resulted in a greater reduction of inflammation compared to curcumin alone. osti.gov
The concept of using coumarin (B35378) derivatives, the class of compounds to which byakangelicin belongs, to overcome drug resistance in cancer cells has also been explored. affbiotech.com While not exclusively focused on byakangelicin, this research provides a basis for its potential application in sensitizing cancer cells to conventional chemotherapy, thereby acting as an effective adjuvant. nih.gov The integration of herbal medicines containing compounds like byakangelicin in combination with standard cancer treatments is an area of growing interest, with the aim of boosting efficacy and reducing side effects. researchgate.net
Table 1: Byakangelicin in Combination Therapy Studies
| Co-administered Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| Umbelliferone, Curcumin, Doxorubicin | Mice | Increased accumulation of compounds in the brain, lung, and pancreas. | osti.gov |
| Curcumin | LPS-induced neuro-inflammation mouse model | Enhanced anti-inflammatory effects of curcumin. | osti.gov |
Hepatoprotective Effects and Anti-Fibrotic Mechanisms
Byakangelicin has shown significant hepatoprotective and anti-fibrotic effects in animal models of liver injury. A key model used in this research is carbon tetrachloride (CCl₄)-induced liver fibrosis in mice. nih.govaffbiotech.comresearcher.life In these studies, the administration of byakangelicin demonstrated a clear ability to mitigate liver damage and resist the progression of fibrosis. nih.gov
The protective effects of byakangelicin in the CCl₄ model are multifaceted. It has been observed to reduce liver inflammation by down-regulating the expression of nuclear factor-kappa B (NF-κB) and to restore the antioxidant defense mechanisms in hepatic tissue by up-regulating Nrf2 expression. nih.gov Furthermore, byakangelicin helps to prevent the elevation of 4-hydroxynonenal (B163490) (4-HNE), a product of oxidative stress. nih.gov These findings collectively indicate that byakangelicin can significantly ameliorate liver fibrosis and injury in this preclinical model. nih.gov
Table 2: Effects of Byakangelicin in a CCl₄-Induced Liver Fibrosis Mouse Model
| Biomarker | Effect of Byakangelicin | Implication | Reference |
|---|---|---|---|
| NF-κB | Down-regulation | Reduced inflammation | nih.gov |
| Nrf2 | Up-regulation | Restored antioxidant defense | nih.gov |
| 4-HNE | Prevention of elevation | Reduced oxidative stress | nih.gov |
A central mechanism in the development of liver fibrosis is the activation of hepatic stellate cells (HSCs). nih.gov Research has shown that byakangelicin can directly inhibit the proliferation and activation of these cells. nih.gov The activation of HSCs is a critical event in the fibrotic cascade, and by targeting this process, byakangelicin exerts its anti-fibrotic effects.
The signaling pathways of two major pro-fibrotic cytokines, transforming growth factor-β (TGF-β) and platelet-derived growth factor (PDGF), are crucial in HSC activation. nih.gov Studies have revealed that byakangelicin can inhibit these related pathways, thereby suppressing the activation of HSCs. nih.gov This inhibitory action on key signaling pathways underscores the potential of byakangelicin as a therapeutic agent for liver fibrosis. nih.gov
In addition to its anti-fibrotic effects, byakangelicin also exhibits a hepatoprotective role by inhibiting apoptosis, or programmed cell death, in hepatocytes. nih.gov This has been demonstrated in studies using 4-hydroxynonenal (4-HNE)-induced hepatocyte apoptosis models. affbiotech.comnih.govresearchgate.net
The mechanism behind this protective effect involves the inhibition of the Apoptosis Signal-regulating Kinase 1 (ASK-1)/c-Jun N-terminal Kinase (JNK) signaling pathway. affbiotech.comnih.govresearchgate.net By attenuating this pathway, byakangelicin can reduce hepatocyte apoptosis induced by oxidative stress. nih.gov This dual action of inhibiting HSC activation and protecting hepatocytes from apoptosis highlights the comprehensive hepatoprotective properties of byakangelicin. nih.gov
Modulation of Hepatic Stellate Cell Proliferation and Activation Pathways
Anti-inflammatory and Immunomodulatory Actions
Byakangelicin has been identified as having anti-inflammatory properties, in part through its ability to modulate the cyclooxygenase-2 (COX-2) pathway. nih.gov COX-2 is an enzyme that plays a key role in the inflammatory process and is often upregulated in inflammatory conditions.
A study investigating the effects of several furanocoumarins, including byakangelicin, on lipopolysaccharide (LPS)-induced prostaglandin (B15479496) E₂ (PGE₂) production in rat peritoneal macrophages found that these compounds could inhibit this process. nih.gov The study suggested that this inhibitory effect on PGE₂ production is due to the inhibition of the expression of both COX-2 and microsomal prostaglandin E synthase (mPGES). nih.gov While other furanocoumarins like imperatorin (B1671801) showed more potent activity, the research included byakangelicin in this class of COX-2 inhibiting compounds. nih.gov
Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway
Byakangelicin has been shown to exert anti-inflammatory effects by directly interfering with the Nuclear Factor-Kappa B (NF-κB) signaling pathway. In a study involving interleukin-1β (IL-1β)-induced mouse chondrocytes, Byakangelicin mechanistically suppressed NF-κB signaling. nih.gov The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism for controlling the expression of various pro-inflammatory mediators. nih.govplos.org By targeting this pathway, Byakangelicin can effectively downregulate the inflammatory cascade initiated by stimuli like IL-1β. nih.gov
Suppression of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-6) and Prostaglandin E2 Production
A direct consequence of Byakangelicin's activity on signaling pathways like NF-κB is the marked reduction in the production of key inflammatory molecules. Research has demonstrated that Byakangelicin treatment significantly inhibits the expression of several pro-inflammatory cytokines and enzymes involved in the inflammatory process. nih.gov
In in vitro experiments using mouse chondrocytes stimulated with IL-1β, Byakangelicin treatment led to a decrease in the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Furthermore, it inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing inflammatory mediators. nih.gov Pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α are central to initiating and amplifying inflammatory responses. thermofisher.com
Table 1: Effect of Byakangelicin on Pro-inflammatory Mediators in IL-1β-stimulated Chondrocytes
| Mediator | Effect of Byakangelicin Treatment | Reference |
|---|---|---|
| TNF-α | Inhibited expression | nih.gov |
| IL-6 | Inhibited expression | nih.gov |
| iNOS | Inhibited expression | nih.gov |
| COX-2 | Inhibited expression | nih.gov |
Effects on Macrophage Polarization and Immune Response
Macrophages are key cells in the immune system that can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 types, in response to micro-environmental signals. frontiersin.orgnih.gov The balance between M1 and M2 macrophages is crucial for maintaining homeostasis and regulating the progression of inflammatory diseases. frontiersin.org M1 macrophages are characterized by the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and their activation is often driven by the NF-κB signaling pathway. plos.orgmdpi.com
Given that Byakangelicin suppresses the NF-κB pathway and inhibits the production of hallmark M1 cytokines (TNF-α, IL-6), it suggests a potential role in modulating macrophage polarization. nih.gov By downregulating these pro-inflammatory signals, Byakangelicin may influence the immune response by shifting the balance away from the M1 phenotype, thereby contributing to the resolution of inflammation.
Anticarcinogenic Research Approaches
Byakangelicin has demonstrated anti-tumor functions, with research particularly highlighting its effects on breast cancer models. doi.orgresearchgate.net The underlying mechanisms involve the targeted inhibition of key signaling pathways that are critical for tumor growth and metastasis. doi.orgnih.gov
Inhibition of STAT3 Signaling Pathway in Tumor Models (e.g., Breast Cancer)
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when activated, promotes tumor cell proliferation, survival, and angiogenesis. doi.org Research has identified Byakangelicin as a potent inhibitor of the STAT3 signaling pathway in breast cancer cells. doi.orgresearchgate.net Using a dual luciferase reporter assay, studies have shown that Byakangelicin treatment significantly represses STAT3 transcriptional activity in a dose-dependent manner. doi.orgnih.gov This inhibition of STAT3 signaling is a key component of Byakangelicin's anti-breast cancer effects. doi.org
Regulation of SHP-1 Expression and its Role in Signaling Pathways
Further investigation into the mechanism of STAT3 inhibition revealed that Byakangelicin's effects are mediated through the upregulation of SHP-1 (Src homology region 2 domain-containing phosphatase-1). doi.orgresearchgate.net SHP-1 acts as a phosphatase that negatively regulates the JAK/STAT3 signaling pathway. doi.org Studies showed that Byakangelicin treatment upregulated the expression of SHP-1 in breast cancer cells. doi.orgnih.gov When breast cancer cells were treated with a tyrosine phosphatase inhibitor, the inhibitory effect of Byakangelicin on STAT3 phosphorylation was rescued, indicating the essential role of a tyrosine phosphatase like SHP-1 in its mechanism of action. doi.org Therefore, Byakangelicin impairs the JAK2/STAT3 signaling pathway by inducing SHP-1 expression. doi.orgresearchgate.net
Effects on Tumor Cell Proliferation, Colony Formation, and Invasion in In Vitro Models
The inhibition of the SHP-1/JAK2/STAT3 pathway by Byakangelicin translates into significant anti-proliferative and anti-metastatic effects in in vitro breast cancer models. doi.orgnih.gov Laboratory assays demonstrated that breast cancer cells treated with Byakangelicin exhibited a markedly reduced ability to proliferate, form colonies, and invade. doi.orgresearchgate.net These findings position Byakangelicin as an inhibitor of breast cancer growth and motility. researchgate.net
Table 2: In Vitro Anticarcinogenic Effects of Byakangelicin on Breast Cancer Cells
| Biological Process | Observed Effect of Byakangelicin | Reference |
|---|---|---|
| Cell Proliferation | Dramatically reduced | doi.orgnih.gov |
| Colony Formation | Dramatically reduced | doi.orgnih.gov |
| Cell Invasion | Dramatically reduced | doi.orgnih.gov |
| Apoptosis | Markedly induced | doi.orgresearchgate.net |
Table 3: List of Compounds
| Compound Name |
|---|
| Byakangelicin |
| Byakangelicin-d3 |
| Cyclooxygenase-2 (COX-2) |
| Inducible nitric oxide synthase (iNOS) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Prostaglandin E2 |
| SHP-1 (Src homology region 2 domain-containing phosphatase-1) |
| STAT3 (Signal Transducer and Activator of Transcription 3) |
Other Investigated Biological Activities
Byakangelicin has been identified as an effective inducer of Cytochrome P450 3A4 (CYP3A4), a crucial enzyme in the metabolism of a wide array of drugs and xenobiotics. nih.gov This induction is achieved through the transactivation of the Pregnane (B1235032) X Receptor (PXR), a key regulator of genes involved in the catabolism of both endogenous and exogenous substances. nih.govbvsalud.org
Research conducted on human primary hepatocytes and the hepatoma cell line (Huh7) has demonstrated that byakangelicin significantly increases the expression of CYP3A4 at both the mRNA and protein levels. nih.govnih.gov Specifically, in human primary hepatocytes, byakangelicin treatment resulted in an approximately five-fold increase in CYP3A4 mRNA and a three-fold increase in protein levels. nih.govnih.gov This effect was observed to be concentration-dependent, with a reported EC₅₀ of 5 µM for the activation of the CYP3A4 promoter. nih.govnih.gov
The mechanism of this induction does not involve an increase in the expression of the human PXR (hPXR) itself. nih.govnih.gov Instead, byakangelicin functions as a PXR agonist, similar to the known PXR activator rifampicin. nih.govbvsalud.org By binding to and activating PXR, byakangelicin initiates the transcriptional activation of the CYP3A4 gene. nih.govmdpi.com This process is dependent on the eNR4 binding element within the CYP3A4 promoter. nih.govnih.gov The activation of the CYP3A4 promoter by byakangelicin is significantly enhanced when co-transfected with hPXR, further confirming the role of PXR in this pathway. nih.govnih.gov
The transcriptional nature of this activation was confirmed by experiments showing that the RNA synthesis inhibitor actinomycin (B1170597) D abolished the byakangelicin-mediated activation. nih.gov These findings indicate that byakangelicin is likely to increase the expression of all PXR target genes, which could lead to a wide range of drug-drug interactions. nih.govnih.gov
| Cell Type | Treatment | Effect on CYP3A4 mRNA | Effect on CYP3A4 Protein | Effect on PXR Expression | Reference |
|---|---|---|---|---|---|
| Human Primary Hepatocytes | Byakangelicin | ~5-fold increase | ~3-fold increase | No significant change | nih.govnih.gov |
| Huh7 Cells | Byakangelicin | Concentration-dependent increase | Concentration-dependent increase | No significant change | nih.gov |
Early studies have suggested that byakangelicin may inhibit the effects of sex hormones. nih.gov This observation has led to the hypothesis that byakangelicin could increase the catabolism, or breakdown, of endogenous hormones. nih.govnih.govfishersci.com The induction of CYP3A4 by byakangelicin provides a plausible mechanism for this effect, as CYP3A4 is known to be involved in the metabolism of steroid hormones. nih.gov By increasing the expression and activity of CYP3A4, byakangelicin could potentially accelerate the breakdown of sex hormones, thereby reducing their circulating levels and biological effects. nih.gov
| Biological Target/Process | Effect of Byakangelicin | Mechanism | Experimental Model | Reference |
|---|---|---|---|---|
| Pregnane X Receptor (PXR) | Activation (Agonist) | Directly binds to and activates PXR, leading to transactivation of target genes. | Reporter assays in hepatoma cells. | nih.govnih.gov |
| Cytochrome P450 3A4 (CYP3A4) | Induction of expression and activity. | Transcriptional activation mediated by PXR. Requires the eNR4 binding element in the CYP3A4 promoter. | Human primary hepatocytes and Huh7 cells. | nih.govnih.gov |
| Sex Hormone Catabolism | Potential to increase catabolism. | Hypothesized to be a consequence of increased CYP3A4-mediated metabolism. | Inferred from CYP3A4 induction and early studies on hormone effects. | nih.govnih.govfishersci.com |
Analytical and Methodological Research on Byakangelicin
Quantitative Analytical Method Development and Validation
The accurate quantification of byakangelicin (B1668165) relies on the development and rigorous validation of various analytical methods. particle.dk These methods are essential for quality control of herbal medicines and for pharmacokinetic studies. scirp.orgnih.gov
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of byakangelicin. nih.gov
The successful separation of byakangelicin from other components in a sample matrix is highly dependent on the optimization of chromatographic conditions. A common approach involves reversed-phase HPLC. science.gov
Several studies have detailed the use of C18 columns for the separation of byakangelicin. nih.govscience.gov For instance, a Platisil ODS C18 column (4.6 mm x 250 mm, 5 µm) has been successfully used. nih.gov Another method employed a Symmetry C18 column (75x4.6 mm I.D.) for analysis. nih.gov In some applications, a Develosil RPAQUEOUS C30 column (4.6 × 250 mm, 5 μm) has also been utilized. researchgate.net
The mobile phase composition is another critical parameter. A mixture of acetonitrile (B52724) and water is frequently employed. nih.govnih.gov The ratio of these solvents is adjusted to achieve optimal separation. For example, a mobile phase of acetonitrile-water (20:80) has been used with a flow rate of 1 ml/min. nih.gov In another method, a gradient elution with acetonitrile and water was applied. nih.gov The column temperature is also controlled, often maintained at 30°C or 40°C to ensure reproducibility. nih.govnih.gov
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Platisil ODS C18 (4.6 mm x 250 mm, 5 µm) nih.gov | Symmetry C18 (75x4.6 mm I.D.) nih.gov | Develosil RPAQUEOUS C30 (4.6 × 250 mm, 5 μm) researchgate.net |
| Mobile Phase | Acetonitrile-water nih.gov | Acetonitrile-water (20:80) nih.gov | Acetonitrile-water (60:40, v/v) researchgate.net |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min nih.gov | Not Specified |
| Temperature | 30°C nih.gov | 40°C nih.gov | Not Specified |
UV detection is a common and reliable method for the quantification of byakangelicin following HPLC separation. chromatographyonline.com The selection of an appropriate detection wavelength is crucial for sensitivity and selectivity. Byakangelicin exhibits UV absorbance maxima at several wavelengths, including 223, 249, 270, and 314 nm. caymanchem.com
In practice, detection is often carried out at a single wavelength that provides a good response for byakangelicin and minimizes interference from other compounds in the sample. Wavelengths such as 254 nm and 260 nm have been frequently used for quantification. nih.govnih.gov A wavelength of 310 nm has also been reported for the quantification of various furocoumarins, including byakangelicin. ifrafragrance.org
| Reported Detection Wavelength (nm) | Reference |
|---|---|
| 254 | nih.gov |
| 260 | nih.gov |
| 310 | ifrafragrance.org |
Optimization of Chromatographic Parameters (e.g., mobile phase, column selection)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the quantification of byakangelicin, particularly in complex matrices like plasma. scirp.orgresearchgate.net This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. doi.org
For the analysis of related coumarins, LC-MS/MS methods have been developed using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) to improve detection selectivity. scirp.orgresearchgate.net While specific parent and product ion transitions for byakangelicin are not detailed in the provided search results, the general methodology is applicable. The use of a deuterated internal standard like Byakangelicin-d3 is standard practice in LC-MS/MS to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. researchgate.netcerilliant.com
One study describes a method for related compounds using a Shimadzu C18 column with a mobile phase of methanol-water (25:75) containing 0.1% formic acid at a flow rate of 0.4 ml/min. researchgate.net Another method utilized a 70% methanolic aqueous solution for extraction and an ESI-triple quadrupole-linear ion trap (QTRAP)-MS with an ion spray voltage of 5500 V in positive ion mode. dovepress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification (e.g., 1H-qNMR)
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy has emerged as a powerful tool for the quantification of natural products, including byakangelicin. nih.gov This method offers direct quantification without the need for an identical standard for calibration, relying instead on an internal standard. researchgate.net
A ¹H-qNMR method for the simultaneous determination of byakangelicin, imperatorin (B1671801), and oxypeucedanin (B192039) in Angelica dahurica has been developed. researchgate.netresearchgate.net The measurements were performed on a 600-MHz spectrometer using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent. researchgate.netresearchgate.net Hydroquinone was used as the internal standard, with its resonance signal at 6.55 ppm serving as the reference. researchgate.net The quantification of byakangelicin was achieved using its ¹H resonance signals at 7.38-7.39 ppm. researchgate.netresearchgate.net
| Parameter | Details |
|---|---|
| Spectrometer | 600-MHz researchgate.netresearchgate.net |
| Solvent | Deuterated dimethyl sulfoxide (DMSO-d6) researchgate.netresearchgate.net |
| Internal Standard | Hydroquinone researchgate.netresearchgate.net |
| Byakangelicin Quantification Signal (ppm) | 7.38-7.39 researchgate.netresearchgate.net |
Method Validation Parameters: Linearity, Accuracy, Precision, Limits of Detection (LOD), Limits of Quantification (LOQ), Robustness
The validation of analytical methods is essential to ensure their reliability for the intended purpose. particle.dkglobalresearchonline.neteuropa.eu Key validation parameters include linearity, accuracy, precision, limits of detection (LOD), limits of quantification (LOQ), and robustness. europa.eu
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For byakangelicin, HPLC methods have demonstrated good linearity (R² ≥ 0.999) over specific concentration ranges. nih.govmdpi.com One study reported a linear range of 19.6 to 980 ng/ml. nih.gov Another showed linearity in the range of 2.5 to 60 µg/mL. mdpi.com
Accuracy: Accuracy refers to the closeness of the test results to the true value. particle.dk It is often expressed as the percentage of recovery. For an HPLC method for byakangelicin, the accuracy was reported to be less than 4.4%. nih.gov Another study showed a mean recovery of 99.28%. mdpi.com
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is typically expressed as the relative standard deviation (RSD). For byakangelicin, intra- and inter-day RSDs have been reported to be within 12.0% and 12.7%, respectively. nih.gov Another study reported an RSD of 2.67%. mdpi.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu For a method analyzing related coumarins, the LOD and LOQ were reported to be approximately 0.03-0.05 μg/mL and 0.10-0.25 μg/mL, respectively. researchgate.net
Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. europa.eu An HPLC method for byakangelicin was found to have good robustness. nih.gov
| Parameter | Reported Value/Range | Reference |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | nih.govmdpi.com |
| Linear Range | 19.6 to 980 ng/ml | nih.gov |
| Accuracy (% Recovery) | 99.28% | mdpi.com |
| Precision (RSD) | 2.67% | mdpi.com |
| LOD (for related coumarins) | ~0.03-0.05 μg/mL | researchgate.net |
| LOQ (for related coumarins) | ~0.10-0.25 μg/mL | researchgate.net |
Sample Preparation and Extraction Procedures for Analytical Quantification
The accurate quantification of byakangelicin from complex matrices, such as plant tissues and biological fluids, necessitates meticulous sample preparation and extraction. The primary goal is to isolate the analyte of interest from interfering substances while ensuring high recovery and reproducibility.
Optimization for Various Biological and Plant Matrices
The extraction of byakangelicin from its primary plant source, the roots of Angelica dahurica, has been the subject of extensive optimization. mdpi.comnih.gov Traditional methods such as maceration and Soxhlet extraction have been employed, though they are often time-consuming and require large volumes of organic solvents. unirioja.essapub.org Modern techniques like ultrasound-assisted extraction (UAE) have shown to be more efficient. unirioja.essapub.org For instance, the use of 50% ethanol (B145695) as a solvent in UAE has been demonstrated to yield a high extraction efficiency for byakangelicin and other furanocoumarins from Angelica dahurica root extracts. rroij.com The optimization of UAE parameters, such as solvent concentration, temperature, and time, is crucial for maximizing the yield. rroij.com
Ionic liquids (ILs) have also emerged as a novel and efficient solvent for extracting byakangelicin. mdpi.comnih.gov A study investigating various ILs found that [Bmim]Tf2N was particularly effective. mdpi.comnih.gov The optimization of extraction conditions, including the solvent-to-solid ratio, temperature, and time, led to significantly high extraction yields of byakangelicin. mdpi.comnih.gov
For biological matrices such as plasma, sample preparation typically involves protein precipitation. nih.govresearchgate.net A common method is the addition of perchloric acid to the plasma sample, followed by centrifugation to remove the precipitated proteins. nih.govresearchgate.net
A summary of optimized extraction methods for byakangelicin from plant matrices is presented below:
| Extraction Method | Matrix | Key Optimized Parameters | Outcome |
| Ultrasound-Assisted Extraction (UAE) | Angelica dahurica roots | Solvent: 50% Ethanol | High extraction efficiency |
| Ionic Liquid Extraction | Angelica dahurica roots | Solvent: [Bmim]Tf2N, Solvent/Solid Ratio: 8:1, Temperature: 60°C, Time: 180 min | Yield of 99.52% |
| Maceration | Pea Plants | Solvent: Ethanol | Effective for preliminary testing |
| High Turbulence Extraction Assisted by Ultrasound (HTEAU) | Annatto Seeds | Combination of high solvent flow rate and ultrasound | Enhanced selective extraction |
Clean-up Strategies (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)
Following initial extraction, clean-up steps are often necessary to remove co-extracted impurities that could interfere with the final analysis. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two commonly employed strategies.
LLE is a widely used technique for purifying byakangelicin from biological samples. In a study involving rat urine, LLE was used to extract byakangelicin and its metabolites. nih.govkoreascience.kr For the analysis of byakangelicin in dog plasma, an LLE method using a mixture of tert-butyl methyl ether and n-hexane (4:1, v/v) was developed. nih.gov Back-extraction, a form of LLE, has also been successfully used to recover byakangelicin from an ionic liquid solution using 0.01 N HCl. mdpi.comnih.gov
SPE is another effective clean-up method, particularly for complex matrices. While specific applications of SPE for this compound are not detailed in the available literature, it is a common technique for the purification of similar furanocoumarins from plant extracts and biological fluids. umlub.pl Column-switching HPLC systems, which can be considered a form of automated SPE, have been used for the direct analysis of byakangelicin in deproteinized rat plasma, providing a simple and sensitive method for quantification. nih.govresearchgate.net
Application of Analytical Methods in Preclinical Research
Validated analytical methods are crucial for conducting preclinical research, including the quantification of byakangelicin in biological samples from animal models and for performing pharmacokinetic studies.
Quantification in Biological Fluids and Tissues from Animal Models
The quantification of byakangelicin in biological fluids and tissues is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques used for this purpose. measurlabs.comnih.govrsc.org
A column-switching HPLC method with UV detection was developed for the simultaneous determination of byakangelicin and oxypeucedanin hydrate (B1144303) in rat plasma. nih.govresearchgate.net This method demonstrated good linearity over a concentration range of 19.6 to 980 ng/mL. nih.gov Another HPLC method was developed for the analysis of byakangelicin in mongrel dog plasma, also with UV detection. nih.gov
To identify metabolites of byakangelicin, urine from rats administered the compound was collected and analyzed using various techniques, including gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS). nih.govkoreascience.kr These studies successfully identified O-demethylated and O-dealkylated metabolites of byakangelicin. nih.govkoreascience.kr
The following table summarizes the analytical methods used for the quantification of byakangelicin in biological fluids:
| Analytical Method | Analyte(s) | Matrix | Key Findings |
| Column-Switching HPLC-UV | Byakangelicin, Oxypeucedanin Hydrate | Rat Plasma | Linear range: 19.6-980 ng/mL for byakangelicin |
| HPLC-UV | Byakangelicin, Oxypeucedanin Hydrate | Dog Plasma | Quantification limit: 6.08 ng/mL for byakangelicin |
| GC/MS, LC/MS | Byakangelicin and its metabolites | Rat Urine | Identification of O-demethylated and O-dealkylated metabolites |
Pharmacokinetic Studies in Research Animals (e.g., Dog Plasma)
Pharmacokinetic studies are vital for determining the time course of a drug's concentration in the body. bioivt.comvin.comwuxiapptec.com An HPLC method was successfully applied to a pharmacokinetic study of byakangelicin in mongrel dogs after oral administration of an Angelica dahurica extract. nih.gov The study found that the calibration curve for byakangelicin was linear over the range of 6.08 to 2430.00 ng/mL in dog plasma. nih.gov The method showed good precision and accuracy, with intra- and inter-day precision being less than 7.6% and 8.5%, respectively, and accuracy ranging from 91.9% to 106.1%. nih.gov The absolute recovery of byakangelicin from dog plasma was at least 87.0%. nih.gov
In another study, the co-administration of byakangelicin was found to improve the brain accumulation of other compounds, such as curcumin (B1669340) and doxorubicin (B1662922), in mice. nih.gov This suggests that byakangelicin may act as a modulator of drug distribution. nih.gov
Stable Isotope Labeling for Research Applications
Stable isotope-labeled compounds are indispensable tools in modern analytical and metabolic research. This compound is a deuterated form of byakangelicin, where one or more hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. nih.govresearchgate.net
The primary application of this compound is as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods like UPLC-MS/MS. Because deuterated standards have a slightly higher molecular weight than their non-deuterated counterparts but exhibit nearly identical chemical and physical properties, they are ideal for correcting for variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision in bioanalytical methods. While specific studies detailing the use of this compound as an internal standard were not found, its availability suggests its intended use in such applications for the accurate quantification of byakangelicin in complex matrices.
Synthesis of Deuterated Byakangelicin (this compound) for Internal Standards
A likely position for deuteration in the byakangelicin molecule would be on the terminal methyl groups of the 2,3-dihydroxy-3-methylbutoxy side chain. This is because C-H bonds are often sites of metabolic oxidation by cytochrome P450 enzymes. bioscientia.de Introducing deuterium at this position would create a stable isotope-labeled version of the molecule with a slightly higher mass, which is ideal for mass spectrometric detection.
A potential, though not definitively documented, synthetic approach could involve the following key steps:
Preparation of a Deuterated Precursor: The synthesis would likely start with a suitable precursor of the side chain, for instance, a deuterated version of isobutylene (B52900) oxide or a related small molecule where the methyl groups are replaced with trideuteromethyl (-CD3) groups.
Coupling to the Furanocoumarin Core: This deuterated side-chain precursor would then be chemically coupled to the 9-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one core structure of the psoralen (B192213) family to which byakangelicin belongs.
The final product, this compound, would have a mass difference of +3 Da compared to the unlabeled byakangelicin, allowing for clear differentiation in a mass spectrometer. The chemical purity and isotopic enrichment of the synthesized this compound would be rigorously confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
Application in Quantitative Mass Spectrometry for Metabolic Studies and Relative Quantitation
Stable isotope-labeled internal standards like this compound are invaluable in quantitative mass spectrometry for several reasons. They allow for the correction of variability that can be introduced during sample preparation, chromatography, and ionization in the mass spectrometer. nih.govscioninstruments.comrsc.orgshimadzu.com This significantly improves the accuracy and precision of the quantification of the target analyte, byakangelicin.
In a typical metabolic study, a known amount of this compound is spiked into a biological sample (e.g., plasma, urine, or tissue homogenate) before any processing steps. The sample is then extracted, purified, and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both byakangelicin and this compound.
The concentration of byakangelicin in the original sample is determined by comparing the peak area of the analyte to the peak area of the internal standard. This ratio is then used to calculate the concentration based on a calibration curve prepared with known concentrations of unlabeled byakangelicin and a fixed concentration of this compound.
Table 1: Illustrative Data for Relative Quantitation using this compound
| Sample | Byakangelicin Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Blank | 0 | 510,000 | 0.000 | 0.0 |
| Cal 1 | 5,200 | 505,000 | 0.010 | 1.0 |
| Cal 2 | 25,500 | 515,000 | 0.050 | 5.0 |
| Cal 3 | 50,100 | 508,000 | 0.099 | 10.0 |
| QC Low | 12,800 | 512,000 | 0.025 | 2.5 |
| QC High | 251,000 | 502,000 | 0.500 | 50.0 |
| Test Sample | 85,300 | 509,000 | 0.168 | 16.8 |
This method of relative quantitation is essential for obtaining reliable data in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a compound. researchgate.net
Investigating Compound Turnover and Biodistribution using Labeled Byakangelicin
Beyond its use as an internal standard for quantification, isotopically labeled byakangelicin can also be a powerful tool to directly trace the fate of the compound within a biological system. By administering labeled byakangelicin to a test animal, researchers can track its distribution to various organs and tissues and determine its rate of turnover (metabolism and clearance). researchgate.netnanobiotix.comijcce.ac.irijcce.ac.irresearchgate.net
In such a study, after administration of this compound, tissue and fluid samples would be collected at various time points. The concentration of the labeled compound in these samples would then be measured using LC-MS/MS. This allows for a detailed mapping of where the compound accumulates and how quickly it is eliminated from different parts of the body.
This information is crucial for understanding the compound's mechanism of action and potential sites of toxicity. For example, high accumulation in a particular organ might suggest that it is a primary site of action or, conversely, a site of potential adverse effects.
Table 2: Hypothetical Biodistribution of Labeled Byakangelicin in Rats (ng/g tissue) 2 hours Post-Administration
| Organ | Concentration of Labeled Byakangelicin (ng/g) |
| Blood | 150 |
| Liver | 850 |
| Kidney | 620 |
| Brain | 25 |
| Lung | 210 |
| Spleen | 180 |
These types of studies provide invaluable data for drug development and help to build a comprehensive profile of a compound's behavior in vivo.
Theoretical Frameworks and Research Paradigms in Byakangelicin Studies
Ethnopharmacological Approaches in Guiding Research Directions
Ethnopharmacology, the interdisciplinary scientific exploration of indigenous knowledge regarding medicinal agents, serves as a vital starting point for modern drug discovery. The research trajectory of Byakangelicin (B1668165) is deeply rooted in the traditional use of plants from the Angelica genus, particularly Angelica dahurica. medchemexpress.comnaturalproducts.net For centuries, the roots of A. dahurica, known as "Bai Zhi" in Traditional Chinese Medicine, have been used to treat a variety of ailments, including headaches, toothaches, inflammation, and skin conditions. naturalproducts.netnih.gov
This historical application has guided researchers to investigate the specific bioactive constituents of A. dahurica, leading to the isolation and characterization of furanocoumarins like Byakangelicin. naturalproducts.net The traditional claims of anti-inflammatory and analgesic effects have prompted modern scientific validation, with studies demonstrating Byakangelicin's potential in these areas. nih.gov The ethnopharmacological context not only provides initial leads for therapeutic applications but also informs the selection of biological assays for screening and mechanism-of-action studies. In such studies, where precise quantification of Byakangelicin in biological matrices is paramount, Byakangelicin-d3 becomes an indispensable tool as an internal standard for techniques like liquid chromatography-mass spectrometry (LC-MS).
Table 1: Ethnopharmacological Uses of Angelica dahurica and the Corresponding Scientific Investigations of Byakangelicin
| Traditional Use of Angelica dahurica | Scientific Research Focus on Byakangelicin |
| Treatment of headaches and toothaches nih.gov | Investigation of analgesic and anti-inflammatory properties nih.gov |
| Management of skin ailments like acne and boils nih.gov | Studies on anti-inflammatory and anti-bacterial activities |
| Remedy for the common cold and rhinitis naturalproducts.net | Research into antiviral and immunomodulatory effects |
Systems Pharmacology Applications for Understanding Multi-Target Interactions
Systems pharmacology, particularly through network pharmacology approaches, offers a powerful framework for understanding the complex interactions of a single compound with multiple biological targets. This is especially relevant for natural products like Byakangelicin, which often exhibit polypharmacological effects. plos.org Network pharmacology studies on Angelica dahurica and its constituents have identified Byakangelicin as a key active component with the potential to modulate numerous signaling pathways. nih.govresearchgate.net
These computational approaches integrate data from genomics, proteomics, and pharmacology to construct "compound-target-disease" networks. researchgate.net For instance, network pharmacology analyses have predicted that Byakangelicin interacts with multiple targets involved in inflammation, cancer, and neuroprotection. nih.govresearchgate.net These predictions suggest that Byakangelicin may exert its therapeutic effects not by acting on a single receptor, but by modulating a network of interacting proteins. Such studies have implicated Byakangelicin in the regulation of pathways like the NF-κB and JAK2/STAT3 signaling pathways.
The validation of these in silico predictions requires precise quantitative measurements from in vitro and in vivo experiments. This compound is crucial in these validation steps, enabling accurate determination of Byakangelicin concentrations and its metabolic fate within a complex biological system, thus helping to correlate target engagement with phenotypic outcomes.
Table 2: Predicted Signaling Pathways Modulated by Byakangelicin based on Systems Pharmacology
| Predicted Pathway | Associated Biological Process | Potential Therapeutic Relevance |
| NF-κB Signaling | Inflammation, Immune Response | Inflammatory disorders, Cancer |
| JAK2/STAT3 Signaling | Cell Proliferation, Apoptosis, Motility | Cancer, Inflammatory diseases |
| PI3K-Akt Signaling | Cell Survival, Growth, Metabolism | Cancer, Diabetes |
| MAPK Signaling | Stress Response, Apoptosis, Proliferation | Cancer, Neurodegenerative diseases |
Integration of In Silico, In Vitro, and In Vivo Research Models
The comprehensive scientific evaluation of Byakangelicin relies on a tripartite research model that integrates computational (in silico), cell-based (in vitro), and whole-organism (in vivo) studies. This integrated approach allows for a systematic progression from hypothesis generation to preclinical validation.
In Silico Studies: As discussed in the previous section, in silico methods like molecular docking and network pharmacology are used to predict the potential biological targets of Byakangelicin and to elucidate its mechanism of action at a theoretical level. nih.govresearchgate.net These computational models help to prioritize experimental studies and to rationalize observed biological activities.
In Vitro Studies: The predictions from in silico models are then tested in controlled laboratory settings using in vitro assays. For Byakangelicin, these have included studies on various cell lines to assess its anti-inflammatory, anti-cancer, and neuroprotective effects. researchgate.net For example, in vitro experiments have demonstrated that Byakangelicin can inhibit the production of pro-inflammatory mediators in chondrocytes and suppress the proliferation of breast cancer cells. researchgate.net
In Vivo Studies: Promising results from in vitro studies are further investigated in animal models to understand the compound's efficacy and pharmacokinetics in a living system. In vivo studies have shown that Byakangelicin can ameliorate osteoarthritis in murine models and reduce neuroinflammation. researchgate.netresearchgate.net A critical aspect of these in vivo studies is the accurate measurement of Byakangelicin levels in plasma and various tissues to establish pharmacokinetic profiles and to correlate drug exposure with therapeutic effects. This is where this compound plays its pivotal role as a stable isotope-labeled internal standard, ensuring the precision and reliability of the quantitative data obtained from these complex biological samples.
Table 3: Examples of Integrated Research Findings for Byakangelicin
| Research Model | Study Type | Key Finding |
| In Silico | Network Pharmacology | Predicted interaction with targets in the JAK2/STAT3 pathway. |
| In Vitro | Cell-based Assay | Demonstrated inhibition of STAT3 transcriptional activity in breast cancer cells. |
| In Vivo | Murine Cancer Model | Showed suppression of breast tumor growth and motility. |
| In Vivo | Diabetic Rat Model | Found to be effective in the treatment of sugar cataracts and diabetic neuropathy. academicjournals.org |
Development of Novel Assay Systems and High-Throughput Screening for Byakangelicin Discovery
The discovery of new biological activities for existing compounds and the identification of novel molecules with similar scaffolds often rely on the development of innovative assay systems and high-throughput screening (HTS) platforms. pharmaron.com For furanocoumarins like Byakangelicin, various screening assays have been developed to explore their therapeutic potential.
For instance, enzyme-linked immunosorbent assays (ELISAs) have been developed for the sensitive screening of furanocoumarin derivatives in a large number of samples, which can be adapted for HTS. jst.go.jp Reporter gene assays are another powerful tool used to screen for compounds that modulate specific signaling pathways. Dual-luciferase reporter assays, for example, have been employed to measure the effect of Byakangelicin on the transcriptional activity of signaling molecules like STAT3.
Furthermore, HTS platforms that utilize fluorescent reporters can be used to identify compounds with specific mechanisms of action, such as the inhibition of protein synthesis or the induction of DNA damage. researchgate.net As new potential activities for Byakangelicin are predicted through computational methods, these can be experimentally tested by developing and adapting relevant HTS assays. In all these screening and assay development efforts, the availability of well-characterized reference standards is critical. This compound serves this purpose, not only as an internal standard for quantification in follow-up studies but also as a reference material for calibrating and validating new analytical methods developed for high-throughput applications.
Table 4: Assay Systems Relevant to Byakangelicin Research
| Assay Type | Application in Byakangelicin Research |
| Dual-Luciferase Reporter Assay | Quantifying the effect on transcription factor activity (e.g., STAT3). |
| Enzyme-Linked Immunosorbent Assay (ELISA) jst.go.jp | Screening for the presence of furanocoumarins and their metabolites. |
| Cell Viability/Proliferation Assays (e.g., CCK-8) | Assessing cytotoxic and anti-proliferative effects on cancer cells. |
| In Vitro Vasorelaxation Assay academicjournals.org | Evaluating effects on blood vessel constriction and relaxation. |
| High-Throughput Fluorescence-Based Screening researchgate.net | Identifying novel antibacterial or other activities from compound libraries. |
Concluding Perspectives and Future Research Trajectories
Emerging Areas of Research for Byakangelicin (B1668165) and its Analogs
Recent investigations have expanded the known biological activities of Byakangelicin beyond its traditional uses in treating ailments like colds and headaches. doi.orgnih.govchemfaces.com Current research is delving into several promising therapeutic areas, driven by a deeper understanding of its mechanisms of action.
Oncology: A significant and emerging area of focus is the anti-tumor potential of Byakangelicin. Studies have demonstrated its ability to suppress breast tumor growth and motility by targeting the SHP-1/JAK2/STAT3 signaling pathway. doi.orgnih.gov Research indicates that Byakangelicin can inhibit the proliferation and invasion of cancer cells and induce apoptosis, suggesting its potential as a candidate for breast cancer treatment. doi.orgnih.gov The anticancer potential of furanocoumarins, as a class, is being explored against a wide range of malignancies, including leukemia, glioma, and cancers of the lung, liver, and colon. nih.gov
Neurological and Inflammatory Disorders: Byakangelicin has shown promise as a modulator for improving the brain accumulation of other therapeutic compounds. medchemexpress.comnih.gov This is a critical breakthrough for treating neurological diseases, where the blood-brain barrier poses a significant challenge. By enhancing the distribution of drugs like curcumin (B1669340) and doxorubicin (B1662922) to the brain, Byakangelicin could amplify their therapeutic effects against conditions such as neuro-inflammation. nih.govresearchgate.net Furthermore, recent findings highlight its role in alleviating sepsis-associated acute kidney injury by inhibiting inflammation and apoptosis, pointing towards its potential use in critical care medicine. nih.gov
Metabolic Diseases: Historically, Byakangelicin was identified as an aldose reductase inhibitor, suggesting its utility in treating diabetic complications. targetmol.comnih.gov Research has shown its effectiveness in preventing galactosemic cataracts and reversing depleted myo-inositol levels and Na+,K+-ATPase activity in the sciatic nerves of diabetic rats. nih.gov This positions Byakangelicin as a lead compound for developing drugs to manage diabetic neuropathy and cataracts. chemfaces.comtargetmol.comnih.gov
Drug Interactions and Metabolism: Byakangelicin induces the expression of cytochrome P450 3A4 (CYP3A4) through the transactivation of the pregnane (B1235032) X receptor (PXR). chemfaces.commedchemexpress.com This can lead to a wide range of drug-drug interactions and may increase the breakdown of endogenous hormones. medchemexpress.com Understanding these metabolic pathways, including the identification of its metabolites like O-demethylated and O-dealkylated forms, is crucial for its safe and effective therapeutic application. researchgate.net
Interactive Table: Emerging Research on Byakangelicin
| Research Area | Key Findings | Potential Application | Supporting References |
| Oncology | Suppresses breast tumor growth and motility via the SHP-1/JAK2/STAT3 pathway. | Treatment of breast cancer. | doi.org, nih.gov |
| Neurology | Acts as a modulator to improve brain accumulation of other active compounds. | Enhancing treatment for neuro-inflammatory and other brain diseases. | medchemexpress.com, researchgate.net, nih.gov |
| Inflammation | Alleviates sepsis-associated acute kidney injury by inhibiting inflammation and apoptosis. | Therapeutic for sepsis and related inflammatory conditions. | nih.gov |
| Metabolic Disease | Inhibits aldose reductase, preventing diabetic cataracts and neuropathy in animal models. | Development of drugs for diabetic complications. | targetmol.com, nih.gov |
| Drug Metabolism | Induces CYP3A4 expression via PXR, affecting metabolism of other drugs and hormones. | Informing clinical use to avoid adverse drug interactions. | medchemexpress.com, chemfaces.com |
Methodological Advancements and Their Impact on Future Studies
The trajectory of natural product research is profoundly influenced by technological and methodological innovation. The study of Byakangelicin and its analogs benefits significantly from these advancements, which enable more profound insights into its properties and potential applications.
Advanced Analytical Techniques: The accurate quantification and characterization of furanocoumarins in complex biological matrices are paramount. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) have become the standard. vscht.czresearchgate.net These techniques offer high sensitivity and specificity for analyzing Byakangelicin and its metabolites in various samples. vscht.czresearchgate.net The development of efficient extraction techniques, such as those using ionic liquids, has also improved the yield and purity of Byakangelicin from its natural sources, like Angelica dahurica. mdpi.comresearchgate.net
Stable Isotope Labeling (Byakangelicin-d3): The use of deuterated internal standards, such as this compound, is a cornerstone of modern quantitative analysis using mass spectrometry. This compound has the same chemical properties as Byakangelicin but a slightly higher mass due to the replacement of hydrogen atoms with deuterium (B1214612). This allows it to be distinguished in a mass spectrometer, serving as a precise reference to correct for sample loss during preparation and for variations in instrument response. This ensures highly accurate and reliable measurement of Byakangelicin concentrations in pharmacokinetic and metabolic studies.
Computational and AI-Driven Approaches: The integration of artificial intelligence (AI) and machine learning is revolutionizing natural product research. cas.orgjst.go.jp These technologies can analyze vast datasets from spectroscopic and biological screenings to identify compounds, predict their bioactivity, and even propose synthetic pathways. cas.orgrsc.org For Byakangelicin, AI can accelerate the discovery of new therapeutic targets and help in designing novel analogs with enhanced efficacy and specificity. jst.go.jprsc.org
Interdisciplinary Collaborations in Natural Product Research
The journey of a natural product from discovery to clinical application is inherently complex and requires a convergence of expertise from diverse scientific fields. The exploration of Byakangelicin is a prime example of where such interdisciplinary synergy is not just beneficial, but essential. ijarsct.co.infrontiersin.org
Chemistry and Biology: The collaboration between synthetic chemists and biologists is fundamental. Chemists work on the total synthesis of Byakangelicin and the creation of its analogs, providing pure compounds for biological testing. ijarsct.co.in Biologists and pharmacologists then evaluate the bioactivity of these compounds, elucidate their mechanisms of action, and assess their therapeutic potential in various disease models. frontiersin.orgfrontiersin.org
Pharmacology and Computational Science: The integration of computational tools accelerates the drug discovery pipeline. cas.orgijarsct.co.in Computational scientists can use molecular docking studies to predict how Byakangelicin and its analogs might interact with biological targets. nih.gov This in silico screening helps prioritize which compounds should be synthesized and tested, saving significant time and resources. cas.orgjst.go.jp
Agriculture and Biotechnology: Research into the biosynthesis of furanocoumarins in plants opens up opportunities for biotechnological production. frontiersin.org Collaboration with plant scientists and agricultural experts could lead to the development of plant varieties with higher yields of Byakangelicin or even engineered microorganisms that can produce the compound through fermentation, ensuring a sustainable supply. engineering.org.cnresearchgate.net
Clinical Research: Ultimately, translating laboratory findings into human therapies requires collaboration with clinicians. ijarsct.co.in This involves designing and conducting clinical trials to evaluate the safety and efficacy of Byakangelicin-based treatments, a critical step that bridges basic science with medical practice.
Challenges and Opportunities in Byakangelicin Academic Exploration
Despite the promising outlook, the academic exploration of Byakangelicin faces several challenges that must be navigated to unlock its full potential. However, these challenges often create new opportunities for innovation.
Challenges:
Chemical Complexity and Synthesis: Natural products like Byakangelicin have complex structures, making their total synthesis a significant challenge. ijarsct.co.in Scaling up production for extensive preclinical and clinical studies can be difficult and costly.
Bioavailability and Delivery: Like many natural compounds, Byakangelicin may have poor bioavailability. Overcoming this requires innovative drug delivery strategies to ensure it reaches its target tissues in sufficient concentrations.
Data Standardization: Research on natural products generates vast and varied datasets (multimodal, unbalanced, and scattered). rsc.orgrsc.org A lack of standardization can make it difficult to compare results across different studies and to effectively apply powerful AI and machine learning tools. rsc.org
Regulatory Hurdles: The path to getting a natural product-based drug approved is long and rigorous, requiring extensive evidence of safety, efficacy, and consistency.
Opportunities:
Technological Integration: Advanced technologies like AI, machine learning, and CRISPR gene editing offer powerful tools to overcome traditional bottlenecks in natural product research. cas.orgrsc.org They can accelerate the discovery, optimization, and production of compounds like Byakangelicin.
New Therapeutic Frontiers: The diverse bioactivities of Byakangelicin suggest that its therapeutic potential has not yet been fully tapped. doi.orgnih.gov There are significant opportunities to explore its efficacy in other diseases, potentially as a standalone treatment or in combination with existing drugs. nih.gov
Biomimetic Synthesis: Deeper understanding of the biosynthetic pathways of furanocoumarins can inspire more efficient and sustainable biomimetic synthesis strategies, which mimic nature's own processes. engineering.org.cn
Personalized Medicine: As our understanding of the genetic basis of disease and drug response grows, there is an opportunity to tailor Byakangelicin-based therapies to individual patients for maximum benefit. researchgate.net
Q & A
Q. What validated analytical methods are recommended for quantifying Byakangelicin-d3 in complex biological matrices?
Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its specificity and sensitivity. Ensure calibration curves are validated across the expected concentration range (e.g., 1–1000 ng/mL) using matrix-matched standards to account for ion suppression/enhancement effects. Include quality control samples (low, medium, high) to assess intra- and inter-day precision (CV <15%) and accuracy (80–120%) . For reproducibility, document column specifications (e.g., C18, 2.6 µm particle size) and mobile-phase gradients .
Q. How should researchers design in vitro experiments to evaluate the stability of this compound under physiological conditions?
Methodological Answer: Simulate physiological pH (e.g., 1.2 for gastric fluid, 6.8–7.4 for intestinal/blood) and temperature (37°C). Use buffer systems (e.g., phosphate-buffered saline) and monitor degradation kinetics via time-point sampling (0, 1, 2, 4, 8, 24 hours). Employ stability-indicating assays (e.g., HPLC with photodiode array detection) to distinguish parent compound from degradation products. Include controls for light exposure and enzymatic activity (e.g., esterases) .
Q. What criteria should guide the selection of animal models for preliminary pharmacokinetic studies of this compound?
Methodological Answer: Prioritize species with metabolic pathways analogous to humans (e.g., rodents for Phase I/II metabolism). Justify sample size using power analysis to detect ≥20% differences in bioavailability. Collect plasma/tissue samples at optimized time points (e.g., 5–7 half-lives) and validate extraction protocols for low-concentration detection. Report sex-specific differences if applicable, as cytochrome P450 activity varies by gender in some models .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s pharmacokinetic parameters across different in vivo models?
Methodological Answer: Conduct a meta-analysis of existing data to identify covariates (e.g., species, dosing regimen, sample collection timing). Use compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-study variability. Validate assumptions with in vitro-in vivo extrapolation (IVIVE) to isolate intrinsic (e.g., metabolic clearance) vs. extrinsic (e.g., formulation) factors . Address discrepancies through sensitivity analysis, prioritizing parameters with the highest uncertainty (e.g., volume of distribution) .
Q. What experimental strategies can optimize the isolation of this compound from co-occurring isomers in natural product extracts?
Methodological Answer: Employ orthogonal separation techniques, such as countercurrent chromatography (CCC) followed by preparative HPLC. Optimize solvent systems for CCC using partition coefficient (K) values (target K = 0.5–2.0). For HPLC, screen chiral columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and gradient elution profiles. Confirm isomer identity via nuclear Overhauser effect spectroscopy (NOESY) or X-ray crystallography .
Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible pharmacological assays?
Methodological Answer: Implement quality-by-design (QbD) principles, identifying critical process parameters (CPPs) like reaction temperature and catalyst concentration. Use design-of-experiments (DoE) to optimize synthetic yield and purity. Characterize intermediates with in-process controls (e.g., FTIR, NMR) and validate final products via differential scanning calorimetry (DSC) to confirm crystallinity .
Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in heterogeneous cell populations?
Methodological Answer: Apply hierarchical Bayesian models to account for cell-line variability. Use bootstrapping to estimate confidence intervals for EC50 values. For non-linear responses, fit sigmoidal curves using the Hill equation and compare model fits via Akaike information criterion (AIC). Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .
Methodological and Ethical Considerations
Q. How can researchers ensure compliance with ethical guidelines when using human-derived samples for this compound metabolism studies?
Methodological Answer: Obtain informed consent and institutional review board (IRB) approval for sample collection. Anonymize data by assigning unique identifiers and storing samples in secure, access-controlled biorepositories. Publish protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .
What frameworks are effective for prioritizing this compound research questions in understudied therapeutic areas?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope. Use systematic reviews to identify evidence gaps, and align hypotheses with mechanisms suggested by transcriptomic or proteomic datasets. Collaborate with clinical experts to validate translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
